4-Methylthio-4-methyl-2-pentanone

Catalog No.
S1898456
CAS No.
23550-40-5
M.F
C7H14OS
M. Wt
146.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylthio-4-methyl-2-pentanone

CAS Number

23550-40-5

Product Name

4-Methylthio-4-methyl-2-pentanone

IUPAC Name

4-methyl-4-methylsulfanylpentan-2-one

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

InChI

InChI=1S/C7H14OS/c1-6(8)5-7(2,3)9-4/h5H2,1-4H3

InChI Key

DHANVOSHQILVNQ-UHFFFAOYSA-N

SMILES

CC(=O)CC(C)(C)SC

Canonical SMILES

CC(=O)CC(C)(C)SC

The exact mass of the compound 2-Pentanone, 4-methyl-4-(methylthio)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4-Methylthio-4-methyl-2-pentanone (CAS 23550-40-5) is a high-purity (>98%) sulfur-containing aliphatic ketone, widely utilized as an analytical reference standard and a controlled-release flavor and fragrance building block. Characterized by its thioether linkage, this compound provides the distinctive sensory profile of blackcurrant and boxwood without the extreme volatility and handling challenges associated with its free-thiol analogs. For industrial and laboratory buyers, its primary value lies in its exceptional oxidative stability, predictable thermal behavior (boiling point ~201 °C), and reliable solubility in both hydroalcoholic and organic matrices, making it an indispensable tool for GC-MS calibration in enology and reproducible flavor formulation [1].

Substituting 4-Methylthio-4-methyl-2-pentanone with its closest structural analog, 4-mercapto-4-methyl-2-pentanone (4-MMP), introduces severe processability and analytical risks. 4-MMP contains a highly reactive free sulfhydryl group that rapidly oxidizes in air to form disulfides, leading to rapid degradation of standard solutions and unpredictable sensory drift in formulations. Furthermore, substituting with crude natural extracts introduces unacceptable batch-to-batch variability and matrix interference during mass spectrometry. The stable thioether structure of 4-Methylthio-4-methyl-2-pentanone prevents this spontaneous oxidative degradation, ensuring long-term titer stability for analytical calibration and consistent performance in industrial compounding [1].

Thioether Linkage Eliminates Disulfide-Driven Degradation

The methylation of the sulfur atom in 4-Methylthio-4-methyl-2-pentanone fundamentally alters its reactivity profile compared to the free thiol baseline (4-MMP). While 4-MMP requires storage under inert gas to prevent rapid dimerization into disulfides upon atmospheric exposure, 4-Methylthio-4-methyl-2-pentanone exhibits long-term stability in ambient air. This structural modification prevents the oxidative loss of the active monomer, maintaining >98% assay integrity over extended storage periods without specialized inert-atmosphere handling [1].

Evidence DimensionOxidative Degradation Pathway
Target Compound DataStable thioether (no spontaneous disulfide formation in air)
Comparator Or Baseline4-Mercapto-4-methyl-2-pentanone (rapid oxidation to disulfides)
Quantified DifferenceElimination of spontaneous oxidative dimerization
ConditionsAmbient atmospheric storage

Eliminates the need for strict inert-gas handling, reducing storage costs and preventing titer loss in analytical standard solutions.

Higher Boiling Point for Improved Formulation Retention

4-Methylthio-4-methyl-2-pentanone demonstrates a significantly higher boiling point (201-202 °C at 760 mmHg) compared to the free thiol 4-MMP (~174 °C). This ~27 °C increase in boiling point translates to reduced vapor pressure at room temperature, allowing the compound to act with greater fixative-like behavior in complex mixtures. In flavor and fragrance compounding, this reduced volatility ensures a more sustained release profile and minimizes evaporative losses during high-shear mixing or thermal processing steps[1].

Evidence DimensionBoiling Point (Volatility)
Target Compound Data201-202 °C (at 760 mmHg)
Comparator Or Baseline4-Mercapto-4-methyl-2-pentanone (~174 °C)
Quantified Difference~27 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Provides superior retention and stability during thermal processing and extends the sensory lifespan of the final formulated product.

High-Purity Standard for Precision GC-MS Calibration

For the quantification of volatile sulfur compounds in complex matrices like wine, utilizing synthetic 4-Methylthio-4-methyl-2-pentanone at >98% purity provides a highly reproducible calibration curve. Compared to using crude extracts or unstable thiols, which suffer from matrix suppression and degradation during sample prep (e.g., SPME extraction), this stable thioether maintains constant peak area ratios. Its moderate water solubility (~7.2 g/L) allows for seamless integration into hydroalcoholic samples without phase separation, ensuring precise quantification down to trace (ppb/ppt) levels[1].

Evidence DimensionCalibration Reliability (GC-MS)
Target Compound Data>98% purity, stable peak area ratios
Comparator Or BaselineCrude extracts / unstable thiols (variable peak areas due to oxidation/matrix effects)
Quantified DifferenceConsistent internal standard recovery without oxidative loss
ConditionsSPME-GC-MS analysis of hydroalcoholic matrices

Ensures regulatory and quality-control compliance by providing a reliable, non-degrading internal standard for trace sulfur analysis.

Internal Standard for Enological GC-MS Analysis

Due to its oxidative stability and structural similarity to key wine odorants, this compound is the optimal internal standard for quantifying volatile sulfur compounds in Sauvignon Blanc and other complex beverages, ensuring reproducible calibration curves [1].

Controlled-Release Flavor Formulation

Selected over free thiols when a stable, long-lasting blackcurrant or tropical fruit profile is required in thermally processed foods or beverages. Its higher boiling point prevents excessive evaporative loss during manufacturing [2].

Synthetic Precursor for Thio-Ketone Derivatives

Utilized as a stable building block in organic synthesis where a protected or methylated sulfur moiety is required, preventing unwanted side reactions at the sulfur center during subsequent carbonyl modifications [3].

XLogP3

1.1

Density

0.964

UNII

G69HK72Q3Y

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 120 of 121 companies (only ~ 0.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

23550-40-5

Wikipedia

4-methyl-4-(methylthio)-2-pentanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Pentanone, 4-methyl-4-(methylthio)-: ACTIVE

Dates

Last modified: 08-16-2023

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